3-Biphenylacetic acid, 4'-chloro-5-fluoro-
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Overview
Description
3-Biphenylacetic acid, 4’-chloro-5-fluoro- is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with an acetic acid group attached to one of the phenyl rings, and chlorine and fluorine substituents on the other phenyl ring. The molecular formula of this compound is C14H10ClFO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-fluoro- can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of 3-Biphenylacetic acid, 4’-chloro-5-fluoro- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Biphenylacetic acid, 4’-chloro-5-fluoro- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile, leading to the substitution of a hydrogen atom with another substituent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents may include hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine may yield chlorinated biphenyl derivatives, while oxidation may produce carboxylic acids or ketones .
Scientific Research Applications
3-Biphenylacetic acid, 4’-chloro-5-fluoro- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-fluoro- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Biphenylacetic acid, 4’-chloro-5-pentoxy-: This compound has a similar biphenyl core but with different substituents, leading to variations in its chemical and physical properties.
3-Biphenylacetic acid, 4’-chloro-: This compound lacks the fluorine substituent, which may affect its reactivity and applications.
Uniqueness
3-Biphenylacetic acid, 4’-chloro-5-fluoro- is unique due to the presence of both chlorine and fluorine substituents on the biphenyl core. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
CAS No. |
75852-62-9 |
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Molecular Formula |
C14H10ClFO2 |
Molecular Weight |
264.68 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H10ClFO2/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8H,7H2,(H,17,18) |
InChI Key |
FSIYMCRJTJQYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)F)Cl |
Origin of Product |
United States |
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